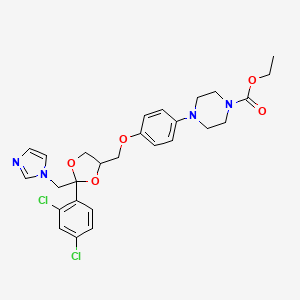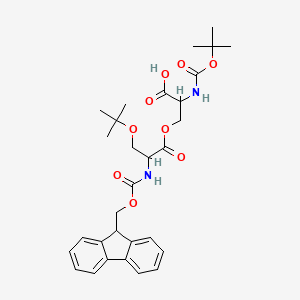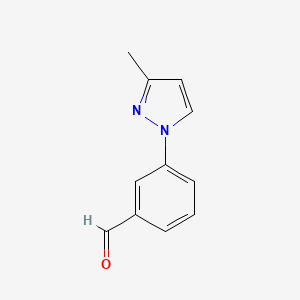![molecular formula C32H20F10IrN4P B12505595 (2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate](/img/structure/B12505595.png)
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate is a coordination complex that features iridium as the central metal ion. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications, particularly in the fields of organic light-emitting diodes (OLEDs) and photoredox catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate typically involves the following steps:
Formation of the Iridium Complex: The iridium complex is formed by reacting iridium(III) chloride with 2-(2,4-difluorophenyl)pyridine and 2,2-bipyridine in the presence of a base such as sodium carbonate.
Conversion to Hexafluorophosphate Salt: The resulting iridium complex is then treated with hexafluorophosphoric acid to form the hexafluorophosphate salt of the compound.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure higher yields and purity. The process involves careful control of reaction conditions and purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of the iridium center, which can exist in multiple oxidation states.
Substitution Reactions: Ligand exchange reactions can occur, where the ligands around the iridium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of coordinating solvents and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions result in new iridium-ligand complexes .
Scientific Research Applications
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which (2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate exerts its effects involves the following steps:
Light Absorption: The compound absorbs visible light, leading to the excitation of electrons from the ground state to an excited state.
Energy Transfer: The excited state can transfer energy to nearby molecules, initiating various photochemical reactions.
Reactive Oxygen Species Generation: In biological applications, the excited state can interact with molecular oxygen to produce reactive oxygen species, which can induce cell damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2,2-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate: Similar in structure but with different substituents on the pyridine rings.
(2,2-Bipyridine)bis(2-(2,4-difluorophenyl)pyridine)iridium(III) Trifluoromethanesulfonate: Similar coordination environment but different counterion.
Uniqueness
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate is unique due to its specific combination of ligands and counterion, which confer distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring high efficiency and stability, such as OLEDs and photoredox catalysis .
Properties
Molecular Formula |
C32H20F10IrN4P |
|---|---|
Molecular Weight |
873.7 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H6F2N.C10H8N2.F6P.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-4,6-7H;1-8H;;/q2*-1;;-1;+3 |
InChI Key |
BWQRXIXHHHVGJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12505512.png)
![1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12505518.png)
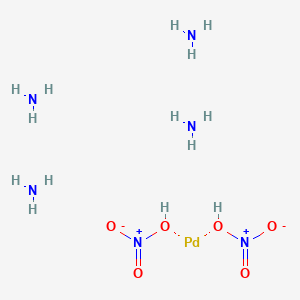
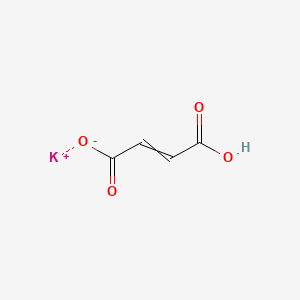
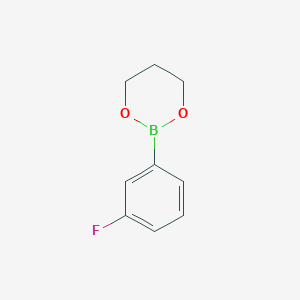
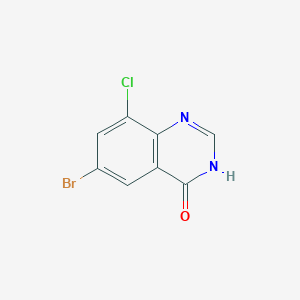
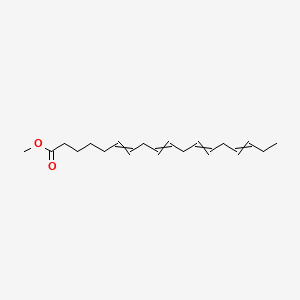
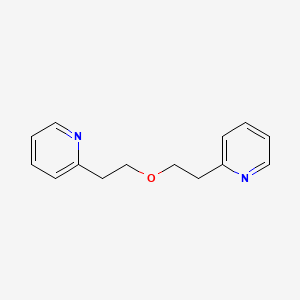

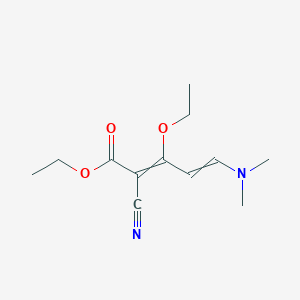
![5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505583.png)
